

An In-depth Technical Guide to the Structure of Boc-Pyr-OtBu

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Compound of Interest

Compound Name: *Boc-Pyr-OtBu*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Boc-Pyr-OtBu**, a key building block in peptide synthesis and drug discovery.

1. Chemical Identity and Properties

Boc-Pyr-OtBu is the common abbreviation for (S)-N-Boc-Pyroglutamic acid tert-butyl ester. Its chemical structure consists of a pyroglutamic acid core, which is a cyclic lactam of glutamic acid. The amine group of the pyroglutamic acid is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid group is esterified with a tert-butyl (OtBu) group. These protecting groups are crucial in synthetic organic chemistry, particularly in peptide synthesis, as they prevent unwanted side reactions.^[1]

The quantitative data for **Boc-Pyr-OtBu**, also known as di-tert-butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate, are summarized in the table below.

Property	Value	Reference
Chemical Name	(S)-N-Boc-Pyroglutamic acid tert-butyl ester	[1]
Synonyms	di-tert-butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate, tert-Butyl N-Boc-L-pyroglutamate	[2][3]
CAS Number	91229-91-3	[2][3][4]
Molecular Formula	C ₁₄ H ₂₃ NO ₅	[2][3][4]
Molecular Weight	285.34 g/mol	[2][4]
Appearance	White to off-white solid/powder	[1]
Melting Point	55.0 to 59.0 °C	[1]
Purity	≥98%	[2]
Storage	Room Temperature, Sealed in dry conditions	[2][4]

2. Structural Elucidation

The structure of **Boc-Pyr-OtBu** has been confirmed by various spectroscopic methods. While a complete set of spectra for this specific compound is not readily available in all public databases, data for closely related analogs and the interpretation of its ¹H NMR spectrum provide a clear picture of its molecular architecture.

2.1. Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃): δ 4.5 (dd, J=2.5, 6.85 Hz, 1H), 2.4-2.7 (m, 2H), 2.3 (m, 1H), 2.0 (m, 1H), 1.57 (s, 9H), 1.50 (s, 9H).
- ¹³C NMR, IR, and Mass Spectrometry: Specific experimental data for ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry of di-tert-butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate were not explicitly found in the search results. However, for similar structures, the IR spectrum is expected to show strong absorption bands around 1740 cm⁻¹ corresponding to

the ester and ketone carbonyl groups. Mass spectrometry would likely show fragmentation patterns involving the loss of the tert-butyl and Boc groups.

2.2. Solubility

Boc-protected amino acids are generally soluble in a range of organic solvents. Based on data for similar compounds, **Boc-Pyr-OtBu** is expected to be soluble in solvents such as dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[5] The ethyl ester analog is reported to be soluble in methanol.[6]

3. Experimental Protocol: Synthesis of **Boc-Pyr-OtBu**

A general and efficient method for the synthesis of di-tert-butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate involves the Boc protection of tert-butyl (S)-5-oxopyrrolidine-2-carboxylate.

3.1. Materials and Methods

- tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate
- Acetonitrile (MeCN)
- 4-Dimethylaminopyridine (DMAP)
- Di-tert-butyl dicarbonate (Boc₂O)
- Ethyl acetate (EtOAc)
- Hexane
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

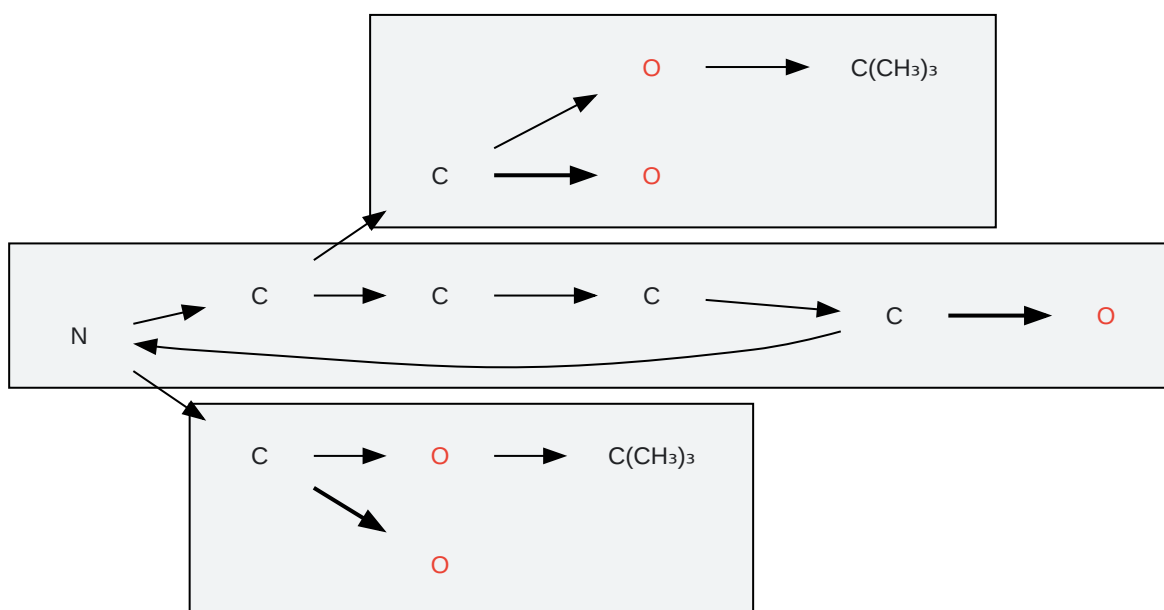
3.2. Procedure

- To a 1 L round bottom flask, add 40 g (216 mmol) of tert-butyl (S)-5-oxopyrrolidine-2-carboxylate followed by 350 mL of acetonitrile (MeCN).

- Cool the reaction mixture to 0-5 °C.
- Add 4-dimethylaminopyridine (DMAP, 0.5 g, 4.32 mmol) and di-tert-butyl dicarbonate (Boc₂O, 47.1 g, 216 mmol).
- Allow the reaction to warm up slowly to room temperature over 30 minutes.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure to obtain an oil.
- Dissolve the oil in a minimal amount of ethyl acetate (EtOAc).
- Purify the product by column chromatography on silica gel using a gradient elution from 100% hexane to a 1:1 mixture of hexane and ethyl acetate.
- Collect the fractions containing the desired product and concentrate them under reduced pressure to afford di-tert-butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate as a solid.

4. Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of **Boc-Pyr-OtBu**.



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Caption: Chemical structure of **Boc-Pyr-OtBu**.

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